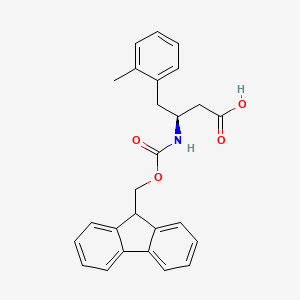

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid

CAS No.: 270062-91-4

Cat. No.: VC2165660

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 270062-91-4 |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |

| Standard InChI | InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-19(15-25(28)29)27-26(30)31-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m0/s1 |

| Standard InChI Key | YOSGJRFPFRIFNX-IBGZPJMESA-N |

| Isomeric SMILES | CC1=CC=CC=C1C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid possesses a well-defined chemical structure with several key components that contribute to its functionality. The compound has the molecular formula C26H25NO4 with a molecular weight of 415.48 g/mol .

The molecule features:

-

A chiral center with S-configuration

-

The Fmoc protecting group containing the fluorene ring system

-

A carboxylic acid functional group

-

An ortho-tolyl moiety (toluene with methyl group at the ortho position)

The stereochemistry of this compound is particularly significant, as the S-configuration at the chiral center affects its behavior in stereoselective peptide synthesis applications.

Physical Characteristics

The physical properties of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.48 g/mol |

| CAS Registry Number | 270062-91-4 |

| Purity | >98.00% |

| Recommended Storage | 2-8°C |

These properties highlight the compound's high purity (>98.00%), making it suitable for research applications requiring precise chemical compositions .

| Desired Concentration | Volume Required for Different Sample Quantities |

|---|---|

| 1 mg | |

| 1 mM | 2.4069 mL |

| 5 mM | 0.4814 mL |

| 10 mM | 0.2407 mL |

These calculations facilitate precise preparation of stock solutions for various research protocols . The preparation of stock solutions requires selecting appropriate solvents based on the research requirements and the compound's solubility profile.

Research Applications

Role in Peptide Synthesis

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid serves a crucial function in solid-phase peptide synthesis (SPPS). The Fmoc protecting group plays a vital role in this process by:

-

Protecting the amino group during synthesis steps

-

Allowing for controlled and selective peptide bond formation

-

Being selectively removable under basic conditions while remaining stable in acidic environments

This selective protection and deprotection capability makes Fmoc-protected amino acids fundamental building blocks in modern peptide synthesis strategies. The presence of the ortho-tolyl group in this particular compound introduces specific steric and electronic properties that can influence the structure and function of resulting peptides.

Comparison with Related Compounds

Structural Analogs

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid belongs to a family of Fmoc-protected amino acids. Related compounds with similar structural elements include:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid | 270062-91-4 | C26H25NO4 | 415.48 g/mol | Contains ortho-tolyl group |

| (3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | 193954-26-6 | C19H19NO4 | 325.4 g/mol | Contains methyl group instead of tolyl group |

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid | 1260587-57-2 | C26H25NO4 | 415.5 g/mol | Contains para-tolyl instead of ortho-tolyl group |

These structural variations result in different chemical properties and potentially different behaviors in peptide synthesis applications .

Structure-Activity Relationships

The position of substituents in these related compounds significantly impacts their chemical behavior and application in peptide synthesis. For example:

-

The ortho-tolyl group in (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(o-tolyl)butanoic acid creates different steric effects compared to the para-tolyl group in its structural analog

-

These steric differences can influence:

-

Reactivity during peptide coupling

-

Solubility characteristics

-

Three-dimensional structure of resulting peptides

-

Potential biological activity of synthesized peptides

-

Understanding these structure-activity relationships is crucial for selecting the appropriate Fmoc-protected amino acid for specific research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume